

Essential Safety and Disposal Procedures for USP30 Inhibitor 11

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Compound of Interest

Compound Name: *USP30 inhibitor 11*

Cat. No.: *B2526575*

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For researchers, scientists, and drug development professionals utilizing **USP30 inhibitor 11**, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and mitigate environmental impact. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental context.

Chemical and Safety Data

USP30 inhibitor 11 is a potent and selective small molecule inhibitor of Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.^{[1][2][3]} It is utilized in research related to cancer and conditions involving mitochondrial dysfunction.^{[1][2][3]}

Table 1: Chemical and Physical Properties of **USP30 Inhibitor 11**

Property	Value
CAS Number	2067332-64-1
Molecular Formula	C17H16N6O2S
Molecular Weight	368.41 g/mol
Appearance	Powder
Storage (Powder)	-20°C for 2 years
Storage (in DMSO)	-80°C for 6 months, 4°C for 2 weeks

Source: DC Chemicals, TargetMol[1][2]

Table 2: Hazard Identification and Safety Precautions

Hazard Class	GHS Classification	Precautionary Statements
Acute Toxicity	Oral (Category 4), H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Aquatic Toxicity	Acute (Category 1), H400: Very toxic to aquatic life. Chronic (Category 1), H410: Very toxic to aquatic life with long lasting effects.	P273: Avoid release to the environment. P391: Collect spillage.

Source: DC Chemicals[4]

Proper Disposal Procedures

The primary disposal consideration for **USP30 inhibitor 11** is its high toxicity to aquatic life.^[4] Therefore, it is crucial to prevent its release into the environment.

Step-by-Step Disposal Protocol:

- Segregation of Waste:
 - All materials contaminated with **USP30 inhibitor 11**, including unused solid compound, solutions, contaminated personal protective equipment (PPE) (gloves, lab coats), and labware (pipette tips, tubes, plates), must be segregated as hazardous chemical waste.
 - Do not mix this waste with non-hazardous laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Waste Collection and Labeling:
 - Collect solid waste in a clearly labeled, sealable container.
 - Collect liquid waste (e.g., solutions in DMSO) in a compatible, leak-proof, and clearly labeled waste container.
 - The label should clearly state "Hazardous Waste," "**USP30 inhibitor 11**," and include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
- Final Disposal:
 - Crucially, dispose of the contents and the container at an approved waste disposal plant.^[4]
 - Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with certified waste management contractors.
 - Under no circumstances should **USP30 inhibitor 11** or its solutions be poured down the drain.

Experimental Protocols and Workflows

USP30 inhibitors are instrumental in studying cellular pathways like mitophagy, the process of clearing damaged mitochondria.^{[5][6][7]} Inhibition of USP30 enhances this process.^{[7][8]}

Representative Experimental Protocol: In-Vitro Mitophagy Assay

This protocol outlines a typical cell-based assay to evaluate the effect of **USP30 inhibitor 11** on mitophagy.

Objective: To determine if **USP30 inhibitor 11** enhances the clearance of damaged mitochondria in a neuronal cell line.

Materials:

- SH-SY5Y cells (or other relevant cell line)
- **USP30 inhibitor 11**
- DMSO (for stock solution)
- Cell culture medium
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to induce mitochondrial damage
- MitoTracker Green and LysoTracker Red fluorescent dyes
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)
- Fluorescence microscope

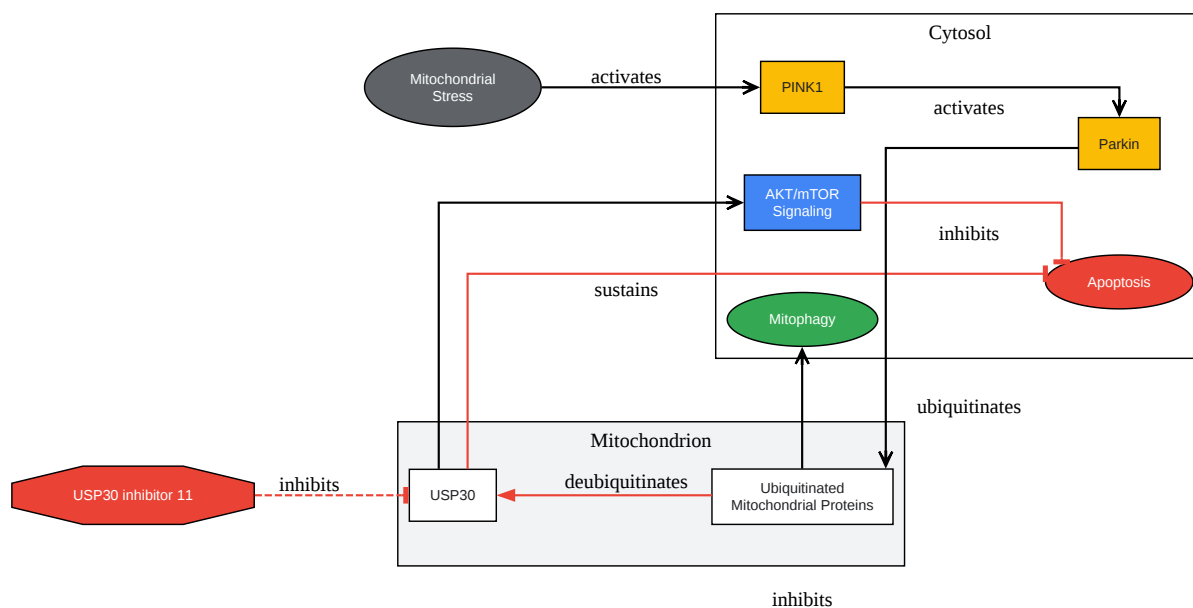
Procedure:

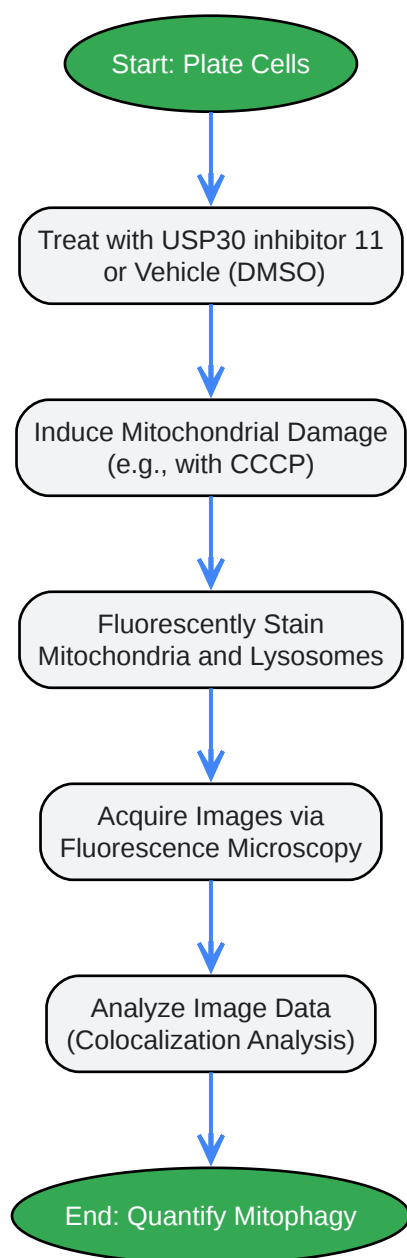
- Cell Culture: Plate SH-SY5Y cells in a multi-well imaging plate and culture until they reach the desired confluency.

- **Compound Preparation:** Prepare a concentrated stock solution of **USP30 inhibitor 11** in DMSO.^[2] Further dilute in cell culture medium to the final working concentrations.
- **Treatment:** Treat the cells with varying concentrations of **USP30 inhibitor 11** or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).^[9]
- **Mitochondrial Damage Induction:** Add CCCP to the medium to depolarize mitochondria and induce mitophagy.
- **Staining:**
 - In the final hour of incubation, add MitoTracker Green to stain all mitochondria.
 - In the final 30 minutes, add LysoTracker Red to stain lysosomes.
- **Fixation and Imaging:**
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde.
 - Image the cells using a fluorescence microscope, capturing both green (mitochondria) and red (lysosomes) channels.
- **Data Analysis:** Quantify the colocalization of green and red signals. An increase in colocalization in cells treated with **USP30 inhibitor 11** compared to the control indicates enhanced mitophagy.

Diagrams of Signaling Pathways and Workflows

Below are diagrams illustrating the biological context and experimental logic for working with **USP30 inhibitor 11**.





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